molecular formula C10H13NO2 B1422664 4-(Oxolan-3-yloxy)aniline CAS No. 307309-28-0

4-(Oxolan-3-yloxy)aniline

Cat. No. B1422664
M. Wt: 179.22 g/mol
InChI Key: KYHZUDAETBCVKW-UHFFFAOYSA-N
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Description

“4-(Oxolan-3-yloxy)aniline” is an organic compound with the CAS number 307309-28-0 . It is used in various applications and has been the subject of numerous studies .


Molecular Structure Analysis

The molecular weight of “4-(Oxolan-3-yloxy)aniline” is 179.22 . Its IUPAC name is 4-(tetrahydro-3-furanyloxy)aniline . The InChI code for this compound is 1S/C10H13NO2/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10/h1-4,10H,5-7,11H2 .


Physical And Chemical Properties Analysis

“4-(Oxolan-3-yloxy)aniline” is a powder at room temperature . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

  • Catalytic Applications : 4-(Oxolan-3-yloxy)aniline derivatives have been explored as c-Met kinase inhibitors in drug discovery. Docking studies and quantitative structure–activity relationship (QSAR) methods were used to analyze the molecular features contributing to inhibitory activity, suggesting their potential in targeted therapy research (Caballero et al., 2011).

  • Polymer Synthesis : This compound has been used in the synthesis of polyurethane cationomers, leading to the creation of polymeric films with fluorescent properties. The study of the photochromic mechanism of the salicylideneanil units in these polymers suggests applications in materials science (Buruianǎ et al., 2005).

  • Electrochemical Applications : Research has been conducted on the synthesis of polymers based on derivatives of 4-(Oxolan-3-yloxy)aniline for use in aqueous solutions. These polymers were characterized for their potential use as counter electrodes in dye-sensitized solar cells, demonstrating their utility in renewable energy applications (Shahhosseini et al., 2016).

  • Environmental Chemistry : The compound has been studied for its role in the catalytic oxidation of phenolic and aniline compounds, with implications for environmental remediation. Magnetic nanoparticles were used to remove these compounds from aqueous solutions, indicating potential applications in water treatment processes (Zhang et al., 2009).

Safety And Hazards

The compound is classified under the GHS07 hazard class . It has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-(oxolan-3-yloxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10/h1-4,10H,5-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHZUDAETBCVKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Oxolan-3-yloxy)aniline

CAS RN

307309-28-0
Record name 4-(oxolan-3-yloxy)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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